molecular formula C12H10BrNO3 B15002547 8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

Cat. No.: B15002547
M. Wt: 296.12 g/mol
InChI Key: XBECSVMOIGGWJM-UHFFFAOYSA-N
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Description

8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a synthetic organic compound belonging to the class of chromeno-pyridines. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a hydroxyl group at the 9th position on the chromeno-pyridine scaffold. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Hydroxylation: The hydroxyl group at the 9th position is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Cyclization: The formation of the chromeno-pyridine ring system is achieved through cyclization reactions, which may involve the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

    Oxidation: Formation of 8-bromo-9-oxo-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.

    Reduction: Formation of 9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.

    Substitution: Formation of 8-azido-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.

Scientific Research Applications

8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    8-Bromo-9-hydroxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-1-one: Similar structure but with an indole ring instead of a chromeno ring.

    4-Hydroxy-2-quinolones: Compounds with a quinolone core, showing unique biological activities.

    Coumarin derivatives: Compounds with a coumarin core, widely studied for their biological properties.

The uniqueness of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

8-bromo-9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

InChI

InChI=1S/C12H10BrNO3/c13-8-5-10-7(4-9(8)15)6-2-1-3-14-11(6)12(16)17-10/h4-5,14-15H,1-3H2

InChI Key

XBECSVMOIGGWJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)OC3=CC(=C(C=C23)O)Br)NC1

Origin of Product

United States

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